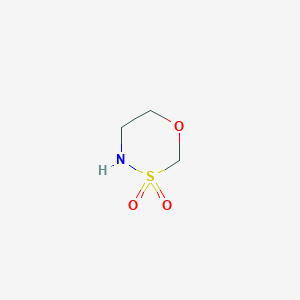

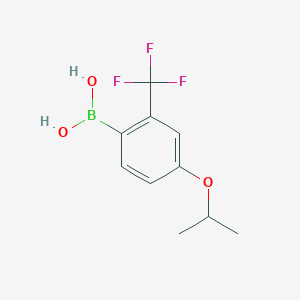

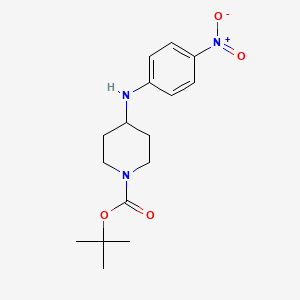

![molecular formula C8H5NO2S B1322150 Thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1337880-68-8](/img/structure/B1322150.png)

Thieno[2,3-c]pyridine-3-carboxylic acid

Overview

Description

Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-c]pyridine scaffold is a key structural motif in various pharmacologically active molecules, particularly those with anti-proliferative properties against cancer cell lines.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been explored extensively. For instance, novel thieno[2,3-b]pyridines with anti-proliferative activity were synthesized by appending a propyl-aryl group at C-5 on 2-amino-3-carboxamido-thieno[2,3-b]pyridine, resulting in compounds with potent biological activity . Another study described a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis to various substituted thieno[2,3-d]pyrimidine derivatives . Additionally, N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters with antianaphylactic activity were synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques. For example, the thieno[2,3-b]pyridine ring system in one compound was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is often crucial for the biological activity of these molecules as it can influence their ability to interact with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, the interaction of certain thieno[2,3-b]pyridine derivatives with alpha-mercapto acids led to the synthesis of novel thiazine derivatives with inhibitory activity against cancer cell lines . Moreover, thieno[2,3-b]pyridines were used as intermediates for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other heterocyclic systems [3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are closely related to their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, which can be crucial for their biological activity . The introduction of various substituents on the thieno[2,3-b]pyridine core can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity, enabling the fine-tuning of these molecules for specific applications.

Scientific Research Applications

Crystal Structure Analysis

Thieno[2,3-b]pyridine derivatives demonstrate intriguing crystallographic properties. In one study, a specific thieno[2,3-b]pyridine compound exhibited a nearly planar structure with significant intramolecular hydrogen bonding and three-dimensional architecture facilitated by π–π interactions (Pinheiro et al., 2012).

Anti-Proliferative Activity in Cancer Research

Thieno[2,3-b]pyridines have shown potential in cancer research due to their anti-proliferative activity. A study synthesized novel thieno[2,3-b]pyridines that targeted a lipophilic region in the active site of the enzyme phosphoinositide phospholipase C (PI-PLC), exhibiting potent activity against cancer cell lines (Haverkate et al., 2021).

Heterocyclic Synthesis

Research on thieno[2,3-b]pyridines has extended into the field of heterocyclic chemistry. Synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides led to various heterocyclic products, showing the versatility of thieno[2,3-b]pyridines in chemical synthesis (Chigorina et al., 2019).

Neurotropic Activity

Studies have investigated the neurotropic properties of thieno[2,3-b]pyridine derivatives. Compounds synthesized from pyridine-3-carboxylic acid derivatives showed anticonvulsant activity, indicating potential applications in neurological disorders (Paronikyan et al., 2019).

Library of Fused Pyridine-Carboxylic Acids

A library of fused pyridine-carboxylic acids, including thieno[2,3-b]pyridines, was created, demonstrating the compound's ability to undergo various combinatorial transformations. This highlights the synthetic utility of thieno[2,3-b]pyridines in creating diverse molecular structures (Volochnyuk et al., 2010).

Solubility and Crystal Packing

Research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, with anti-proliferative activity but poor solubility due to extensive planarity, led to the synthesis of novel compounds with bulky, cleavable groups. This improved solubility and anti-proliferative activity against cancer cells (Haverkate et al., 2022).

Mechanism of Action

Target of Action

Thieno[2,3-c]pyridine-3-carboxylic acid primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This protein plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The compound interacts with its target through a hydrogen bond . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . These interactions result in changes to the target protein’s function, affecting the cellular processes it is involved in .

Biochemical Pathways

Given its target, it is likely to influence pathways involvingprotein tyrosine phosphatases , which play a key role in cellular signal transduction pathways .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability .

Result of Action

Given its target, it is likely to influence cellular processes such as cell growth, differentiation, and the mitotic cycle .

Future Directions

properties

IUPAC Name |

thieno[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGLBRSUDBAIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with PTP1B, and what are the potential downstream effects of this interaction?

A1: The research paper [] investigates the crystal structure of PTP1B complexed with 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid. This specific derivative acts as an inhibitor of PTP1B by binding to its active site. The detailed structural information obtained from the crystal structure helps elucidate the specific interactions between the inhibitor and the amino acid residues within the PTP1B active site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

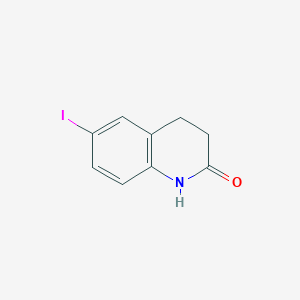

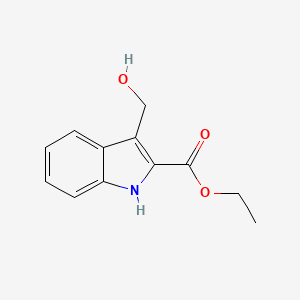

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

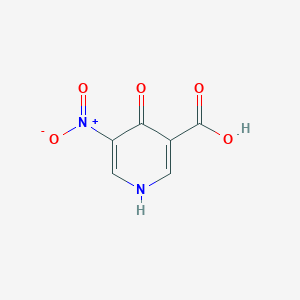

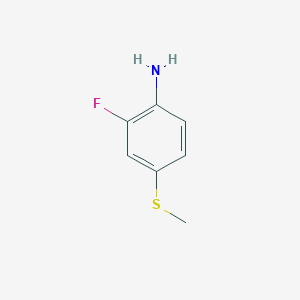

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

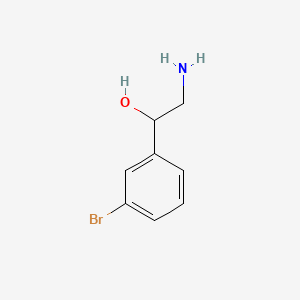

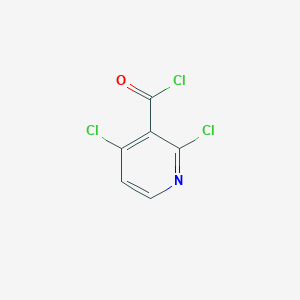

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)